Flavocommelin

Description

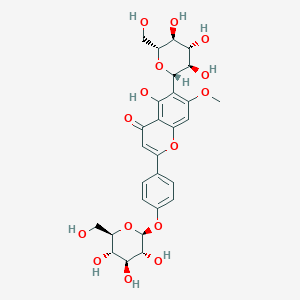

Structure

3D Structure

Properties

CAS No. |

16049-42-6 |

|---|---|

Molecular Formula |

C28H32O15 |

Molecular Weight |

608.5 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C28H32O15/c1-39-14-7-15-18(22(34)19(14)27-25(37)23(35)20(32)16(8-29)42-27)12(31)6-13(41-15)10-2-4-11(5-3-10)40-28-26(38)24(36)21(33)17(9-30)43-28/h2-7,16-17,20-21,23-30,32-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26-,27+,28-/m1/s1 |

InChI Key |

QLOUGKRWTZAXFE-JFECCKQBSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O |

Synonyms |

flavocommelin |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution Research of Flavocommelin

Identification of Flavocommelin in Botanical Sources

This compound is a naturally occurring flavonoid, specifically classified as a C-glycosylflavone. Its scientific name is 6-β-D-glucopyranosyl-2-[4-(β-D-glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one. iucr.org Research has primarily focused on its role as a key component in the pigmentation of certain plant species.

This compound was first identified as a crucial component of commelinin, the blue pigment found in the petals of the dayflower, Commelina communis L. iucr.orgnih.gov The isolation of natural commelinin, and by extension this compound, has been detailed from the fresh petals of Commelina communis L. var. hortensis Makino. nih.gov The process involves pressing the fresh petals to extract the juice, followed by precipitation of the blue pigment using ethanol (B145695). nih.gov Further purification is achieved through column chromatography and repeated fractional precipitation from aqueous ethanol solutions. nih.gov

In addition to the petals, bioassay-guided fractionation of 70% ethanol extracts from the aerial parts of C. communis has also successfully isolated this compound. sakura.ne.jp This indicates that the compound is present not just in the flowers but in other above-ground parts of the plant as well.

This compound does not occur in isolation within the plant. In the blue flower pigment, commelinin, it exists as part of a supramolecular complex. This complex is composed of six molecules of an anthocyanin (malonylawobanin), six molecules of this compound, and two magnesium ions (Mg²⁺), forming a stable structure. nih.gov

Broader analysis of the aerial parts of Commelina communis has revealed the presence of this compound alongside a variety of other flavonoid glycosides. sakura.ne.jp This highlights a complex flavonoid profile within the plant. These co-occurring compounds were identified through chromatographic separation of the plant extract. sakura.ne.jp

Biosynthetic Pathways and Enzymatic Mechanisms of Flavocommelin

Overview of Flavonoid Biosynthesis Precursor Pathways

The construction of the flavocommelin molecule begins with the general flavonoid biosynthetic pathway, which itself is rooted in primary metabolism. This pathway provides the fundamental carbon skeleton upon which the specific decorations of this compound are assembled.

Integration of the Phenylpropanoid Pathway

The journey to this compound commences with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds. wikipedia.orgresearchgate.netfrontiersin.org This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form cinnamic acid. wikipedia.org Subsequently, cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to generate p-coumaric acid. The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A molecule to produce p-coumaroyl-CoA, the key entry point into flavonoid biosynthesis. wikipedia.orgresearchgate.net

Specific Enzymatic Steps in this compound Formation

With the precursor p-coumaroyl-CoA in hand, a series of specialized enzymes meticulously construct the flavone (B191248) backbone and append the characteristic sugar moieties of this compound.

Role of Chalcone (B49325) Synthase and Isomerase

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . nih.govtaylorandfrancis.comfrontiersin.org This enzyme performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. nih.govfrontiersin.org This chalcone represents the open-chain precursor to the characteristic three-ring structure of flavonoids.

The subsequent cyclization of naringenin chalcone is facilitated by chalcone isomerase (CHI) . nih.govtaylorandfrancis.comnih.govresearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone to form the flavanone (B1672756) naringenin, which possesses the fundamental C6-C3-C6 flavonoid skeleton. nih.govnih.govresearchgate.net Naringenin then serves as a crucial branch-point intermediate for the biosynthesis of various flavonoid classes, including the flavones from which this compound is derived.

Mechanisms of C-Glycosylation on the Flavonoid A-Ring

A defining feature of this compound is the presence of a glucose molecule attached via a carbon-carbon bond to the A-ring of the flavone backbone. This C-glycosylation is a key modification that imparts significant stability to the molecule. nih.govresearchgate.net While the specific enzymes in Commelina communis have not been fully characterized, the mechanism is understood from studies in other plants, particularly cereals. nih.govresearchgate.netnih.gov

The process is thought to proceed through a 2-hydroxyflavanone (B13135356) intermediate. An enzyme, likely a flavanone 2-hydroxylase (F2H) , hydroxylates the naringenin precursor at the C2 position. nih.govnih.gov This 2-hydroxynaringenin (B191524) exists in equilibrium with its open-chain tautomer, a dibenzoylmethane. nih.govnih.gov It is this open-chain form that is believed to be the substrate for a specific C-glucosyltransferase (CGT) . nih.govnih.gov This enzyme, a member of the UDP-dependent glycosyltransferase (UGT) superfamily, transfers a glucose moiety from UDP-glucose to the C6 position of the A-ring. nih.gov Following C-glycosylation, the resulting 2-hydroxyflavanone-6-C-glucoside undergoes dehydration, a step that can be spontaneous or catalyzed by a dehydratase enzyme, to yield the stable flavone-6-C-glucoside. nih.govnih.gov In the case of this compound, the aglycone is 7-O-methylapigenin, suggesting that methylation of the 7-hydroxyl group occurs at some stage, although the precise timing of this methylation is not yet definitively established.

O-Glycosylation Processes in this compound Biosynthesis

The final step in the biosynthesis of this compound is the attachment of a second glucose molecule, this time via an oxygen-carbon bond (O-glycosylation) to the 4'-hydroxyl group of the B-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) . nih.govnih.govresearchgate.netnih.gov These enzymes recognize both the C-glycosylflavone substrate and the UDP-glucose sugar donor. nih.govnih.govyork.ac.uk The regiospecificity of the UGT determines that the glucose is attached specifically to the 4'-position, completing the synthesis of this compound. The diversity and specificity of plant UGTs are extensive, allowing for the precise decoration of flavonoid scaffolds. nih.govnih.govresearchgate.netnih.govresearchgate.net

Regulation of Flavonoid Biosynthesis Relevant to C-Glycosylation

The production of this compound is tightly controlled at the transcriptional level, ensuring its synthesis is coordinated with the developmental and environmental needs of the plant. The regulation of flavonoid biosynthesis, including the branches leading to C-glycosylated compounds, is primarily orchestrated by a conserved protein complex known as the MBW complex. mdpi.comnih.govscispace.comtandfonline.comtandfonline.com

This complex consists of transcription factors from three families: R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40-repeat proteins . mdpi.comnih.govscispace.comtandfonline.comtandfonline.com The specific combination of these transcription factors determines which structural genes of the flavonoid pathway are activated. mdpi.comnih.govscispace.comtandfonline.comtandfonline.comnih.govoup.comsemanticscholar.org For instance, certain MYB and bHLH proteins are known to specifically upregulate the expression of genes encoding enzymes for flavone and flavonol biosynthesis. nih.gov While the precise regulatory factors controlling C-glycosylflavone biosynthesis are still being fully elucidated, it is understood that the expression of C-glucosyltransferases is under the control of these regulatory networks.

Furthermore, the accumulation of C-glycosylflavones is influenced by various environmental factors such as light and temperature. nih.govmdpi.comnih.govfrontiersin.org For example, exposure to blue light has been shown to enhance the accumulation of C-glycosylflavones in some cereal sprouts, suggesting that light-responsive signaling pathways can modulate the activity of the regulatory transcription factors. mdpi.com These environmental cues are integrated into the developmental program of the plant to fine-tune the production of specialized metabolites like this compound.

Advanced Chemical Synthesis and Derivatization Strategies for Flavocommelin

Total Synthesis of Flavocommelin

A novel and pivotal step in the synthesis of this compound was the direct C-glycosylation at the C-6 position of a flavan (B184786) precursor. nagoya-u.ac.jp This approach circumvents the difficulties associated with traditional methods for forming C-glycosidic bonds in flavonoids.

The reaction involved treating a flavan intermediate with a glucosyl donor, perbenzylglucosyl fluoride, in the presence of a catalytic amount of the Lewis acid boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov The use of molecular sieves (MS 5 Å) was found to be critical for the success of this reaction. acs.org This method directly installs the glucose moiety onto the electron-rich A-ring of the flavan skeleton.

Initial investigations explored the mechanism of this C-glycosylation. While a Fries-type O-to-C rearrangement via an intermediate O-glucoside was considered, experiments showed that treating isolated O-glucosides with the reaction conditions yielded only trace amounts of the desired 6-C-glucoside. acs.org This suggests that the reaction likely proceeds through a different mechanism, possibly involving the formation of a glucosyl cation that directly interacts with the aromatic ring and the 5-hydroxyl group of the flavan to achieve 6-C-glycosylation. acs.org

Table 1: Key Reagents and Conditions for Direct 6-C-Glycosylation of Flavan

| Component | Role | Specific Reagent/Condition |

| Flavan Substrate | Aromatic nucleus for glycosylation | Flavan intermediate (compound 4 in the original synthesis) |

| Glycosyl Donor | Source of the glucose moiety | Perbenzylglucosyl fluoride |

| Lewis Acid | Catalyst | Boron trifluoride etherate (BF₃·Et₂O) |

| Additive | Facilitates reaction | Molecular Sieves (MS 5 Å) |

| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂) |

Following the successful C-glycosylation of the flavan, a two-step oxidative process was employed to construct the final flavone (B191248) core structure. acs.org

Flavan to Flavanone (B1672756) Oxidation : The first oxidation was achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN). This reaction selectively oxidized the C-glycosylated flavan to the corresponding flavanone. acs.org

Flavanone to Flavone Dehydrogenation : The subsequent transformation of the flavanone to the flavone was accomplished through dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org This step introduces the characteristic double bond between C-2 and C-3 of the C-ring, finalizing the flavone skeleton. acs.orgrsc.org The conditions for this step were optimized, with heating in phenyl chloride (PhCl) at 140 °C providing a high yield of the desired flavone. acs.org

These oxidative cyclization and dehydrogenation steps are common strategies in flavonoid synthesis, transforming precursors like chalcones or flavanones into the more stable flavone structure. mdpi.comresearchgate.netresearchgate.net

With the 6-C-glucosylflavone skeleton established, the final glycosylation step involved the regioselective attachment of a second glucose unit at the 4'-hydroxyl group of the B-ring. nagoya-u.ac.jpacs.org Achieving regioselectivity is a common challenge in the synthesis of polyhydroxylated natural products like flavonoids. frontiersin.orgacs.org

For the synthesis of this compound, the 4'-O-glycosylation was performed on the C-glycosylated flavanone intermediate. acs.org The reaction was promoted by a combination of the Lewis acid BF₃·Et₂O and the sterically hindered, non-nucleophilic base 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). acs.orgacs.org This combination effectively activated the glycosyl donor while preventing undesired side reactions, leading to the desired di-β-glucoside in high yield. acs.org The choice of glycosyl donor and reaction conditions is crucial for controlling the regioselectivity of flavonoid glycosylation. nih.gov

The efficiency of the total synthesis was enhanced by optimizing key steps. A critical optimization was in the direct 6-C-glycosylation reaction. Researchers found that using only a catalytic amount (20 mol %) of BF₃·Et₂O, rather than a stoichiometric equivalent, significantly improved the yield of the desired 6-C-glucoside to 56%. acs.org

Table 2: Summary of Yields for Key Steps in this compound Total Synthesis

| Reaction Step | Reagents/Conditions | Yield (%) |

| 6-C-Glycosylation (Optimized) | Perbenzylglucosyl fluoride, cat. BF₃·Et₂O, MS 5 Å | 56 |

| 4'-O-Glycosylation | Peracetylglucosyl fluoride, BF₃·Et₂O, DTBMP | 84 |

| Flavanone to Flavone Oxidation | DDQ, PhCl, 140 °C | 83 |

| Final Deprotection | KOH/CH₃OH | 90 |

| Overall Yield | 12 Steps | 6.2 |

Synthetic Methodologies for Related C,O-Diglycosylflavonoids

The synthesis of this compound established a viable and promising methodology for accessing other naturally occurring C,O-diglycosylflavonoids. acs.org The core strategy involves a sequential approach:

Direct C-Glycosylation : First, a C-glycosidic bond is formed on an electron-rich position (C-6 or C-8) of a suitable flavonoid precursor, such as a flavan, which is more susceptible to electrophilic substitution than the corresponding flavone. acs.org

Scaffold Construction : The flavonoid core is then assembled or modified through oxidative steps to yield the desired flavanone or flavone skeleton. mdpi.com

Regioselective O-Glycosylation : Finally, O-glycosidic linkages are introduced at specific hydroxyl groups, often requiring carefully chosen protecting groups and glycosylation conditions to ensure regioselectivity. frontiersin.org

This sequence provides a logical pathway to tackle the dual challenge of forming both robust C-glycosidic bonds and more labile O-glycosidic bonds on the same flavonoid framework.

Development of Efficient Synthetic Strategies for this compound Derivatives

The successful total synthesis of this compound opens the door for the preparation of various derivatives and analogues. acs.org Such derivatives are invaluable for studying the structure-activity relationships in biological systems, such as the molecular recognition phenomena observed in the formation of the commelinin pigment. nagoya-u.ac.jp

Efficient strategies for synthesizing derivatives could involve:

Varying the Glycosyl Donors : Employing different protected sugars (e.g., D- and L-sugars, or sugars other than glucose) in both the C- and O-glycosylation steps would yield a library of this compound analogues with diverse stereochemistry and sugar appendages. nagoya-u.ac.jp

Modification of the Flavonoid Core : Synthesizing derivatives with different substitution patterns on the A and B rings of the 7-O-methylapigenin core could be achieved by starting with appropriately substituted chalcones or acetophenones. nih.gov

Enzymatic and Chemoenzymatic Approaches : Leveraging the regioselectivity of glycosyltransferase enzymes could provide an alternative and potentially more efficient route for the glycosylation steps, particularly for achieving specific O-glycosylation patterns without the need for extensive protecting group chemistry. nih.gov

These synthetic endeavors will facilitate a deeper understanding of the chemical principles underlying complex biological phenomena like flower coloration.

Supramolecular Interactions and Assembly Mechanisms of Flavocommelin

Characterization of Commelinin, the Blue Supramolecular Pigment

Commelinin is the stable, blue pigment found in the petals of the dayflower, Commelina communis. nih.govnih.gov It is a type of metalloanthocyanin, which is a self-assembled, supramolecular metal complex. nih.govwikipedia.org The structure of commelinin has been determined through extensive research, including X-ray crystallography, revealing a complex and highly organized architecture. nagoya-u.ac.jpacs.orgresearchgate.net This pigment is notable for its remarkable stability, particularly in neutral or weakly acidic conditions where many other anthocyanin-based pigments would rapidly decolorize. nih.govresearchgate.net The stability is attributed to its unique composition and the intricate network of non-covalent interactions among its components. nih.govnagoya-u.ac.jp The elucidation of commelinin's structure provided definitive proof for the metal complex theory of blue flower coloration. nih.govnih.gov

The commelinin supramolecule is formed from three core components in a precise stoichiometric ratio. nagoya-u.ac.jpresearchgate.net Structural analysis has established that the complex consists of six molecules of the anthocyanin, malonylawobanin (B1232186), six molecules of the flavone (B191248) co-pigment, flavocommelin, and two magnesium (Mg²⁺) ions. nagoya-u.ac.jpacs.orgresearchgate.net This 6:6:2 ratio was a revision of an earlier proposed 4:4:1 model, with the updated structure having a molecular weight of approximately 8,000 Daltons. nih.govresearchgate.net this compound itself is chemically identified as 7-O-methylapigenin 6-C-,4′-O-di-β-D-glucoside. nagoya-u.ac.jp The anthocyanin component, malonylawobanin, is a delphinidin (B77816) derivative. nih.govresearchgate.net The magnesium ions are essential for the formation and stabilization of the blue complex. nih.govthescipub.com

Table 1: Stoichiometric Composition of the Commelinin Complex

| Component | Chemical Name/Type | Quantity per Complex |

| Anthocyanin | Malonylawobanin | 6 molecules |

| Flavone (Co-pigment) | This compound | 6 molecules |

| Metal Ion | Magnesium (Mg²⁺) | 2 ions |

This compound is indispensable to the structural integrity and stability of the commelinin pigment. nagoya-u.ac.jp Its presence as a C-glucosylflavone is considered a primary reason for commelinin's exceptional stability compared to other metalloanthocyanins. nagoya-u.ac.jp The stability arises from several interactions. One key factor is the coordination of the magnesium ions to the this compound molecules, which plays a crucial role in stabilizing the entire complex. nih.gov Furthermore, this compound participates in co-pigmentation, a process that shields the anthocyanin chromophore from hydration that would lead to color loss. nih.govresearchgate.net Studies on the E,Z-isomerization of malonylawobanin under UV light showed that the presence of this compound had a significant stabilizing effect. researchgate.netnagoya-u.ac.jp In the full commelinin complex, the stacking of malonylawobanin is much stronger and more stabilizing than in a simple mixture with this compound, highlighting the importance of the complete, highly ordered supramolecular structure. researchgate.netnagoya-u.ac.jp

The formation of the commelinin complex is a remarkable example of molecular self-assembly governed by highly specific chiral recognition. nagoya-u.ac.jpacs.org The spatial arrangement of the twelve organic molecules and two metal ions is not random; it is a thermodynamically driven process directed by the inherent chirality of the building blocks. nagoya-u.ac.jpresearchgate.net The chirality of the sugar moieties on both this compound and malonylawobanin is fundamentally responsible for this precise assembly. nih.govnih.gov

The recognition and association between molecules of this compound and malonylawobanin are mediated by a combination of chiral hydrophobic π-π interactions and hydrogen bonding among their sugar residues. nagoya-u.ac.jpacs.org This leads to a distinct, helically arranged structure. nih.gov X-ray analysis revealed that the stacking within the complex is chiral: pigment-pigment and copigment-copigment pairs form anticlockwise arrangements, while pigment-copigment pairs adopt a clockwise arrangement. acs.org The synthesis of various chiral analogues of this compound has been instrumental in clarifying its role in the chiral recognition that dictates the formation of the metalloanthocyanin. nih.govnii.ac.jp

Hydrophobic Interactions and Stacking Phenomena in Metalloanthocyanin Complexes

Hydrophobic interactions are a primary driving force in the assembly of metalloanthocyanin complexes like commelinin. acs.org These interactions manifest as extensive π-π stacking between the planar aromatic nuclei of the anthocyanin (malonylawobanin) and the flavone co-pigment (this compound). researchgate.netacs.org This vertical stacking is considered more significant to the association than potential horizontal hydrogen bonding. acs.org

Within the commelinin structure, the molecules are arranged in stacked pairs. acs.org The interaromatic ring distances are precisely defined: approximately 0.35 nm for this compound-flavocommelin pairs and 0.40 nm for malonylawobanin-malonylawobanin pairs. acs.org The distance for the mixed malonylawobanin-flavocommelin pairs is slightly larger, at about 0.45 nm. acs.org This ordered stacking protects the anthocyanin chromophores and is a key feature of the co-pigmentation that stabilizes the blue color. nih.govacs.org These molecular associations are crucial for preventing the degradation of the anthocyanin that would otherwise occur in aqueous environments. researchgate.netnagoya-u.ac.jp

Research on this compound's Co-pigmentation Effects

This compound is a classic example of a co-pigment—a colorless or weakly colored compound that stabilizes and modifies the color of a primary pigment when they form a molecular complex. nih.govresearchgate.netagrilife.org this compound is highly soluble in water and exhibits a potent co-pigmentation effect on anthocyanins. nih.govresearchgate.net When added to an anthocyanin solution, it stabilizes the color and induces a bathochromic shift (a shift in the maximum absorbance to a longer wavelength), which contributes to the blue hue of the commelinin complex. nih.govresearchgate.netagrilife.org This phenomenon also involves a hyperchromic effect, which is an increase in color intensity or absorbance. agrilife.orgresearchgate.net

Research has demonstrated that the stability of the complex formed between acylated anthocyanins (like malonylawobanin) and this compound is significantly greater than that formed with corresponding unacylated anthocyanins, especially at low concentrations. researchgate.net This indicates that the acyl group on the anthocyanin plays a role in enhancing the stability of the co-pigmentation complex. nih.govresearchgate.net The addition of this compound has been shown to alter the circular dichroism (CD) spectrum of anthocyanin solutions, suggesting the formation of a one-to-one stacked complex under these conditions. agrilife.org

Application of Supramolecular Complexation in Research Isolation Methodologies

The principles of supramolecular complexation that govern the formation of commelinin have been leveraged in methodologies for research and isolation. Reconstruction experiments, in which purified malonylawobanin, this compound, and magnesium ions are mixed, can yield commelinin of higher purity than that obtained through repeated precipitation from natural sources. nih.gov This self-assembly process serves as a powerful purification tool.

This concept has been extended to the isolation of other related compounds. In one reported method, anthocyanidin 3-glycosides were successfully isolated from a mixture by inducing the formation of a supramolecular complex with this compound and aluminum (Al³⁺) ions. acs.org The resulting complex was then precipitated from the solution, effectively separating the target anthocyanins. acs.org Furthermore, specialized solid-phase extraction (SPE) cartridges have been developed and used to isolate the individual components, such as malonylawobanin, from the dissociated commelinin supramolecular complex, demonstrating another application of its chemical properties in separation science. researchgate.net

Advanced Analytical and Spectroscopic Research Techniques for Flavocommelin

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is fundamental to isolating Flavocommelin and verifying its purity. The selection of a specific method depends on the complexity of the sample matrix and the scale of the purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of flavonoid C-glycosides like this compound due to its high resolution and sensitivity. mdpi.com Reversed-phase HPLC is the most commonly employed method for the separation and detection of these compounds. mdpi.comresearchgate.net

Detailed research findings indicate that the separation of flavone (B191248) C-glycosides is typically achieved using a C18 stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and acidified water (e.g., with phosphoric acid or formic acid), which helps to produce sharp, well-resolved peaks. nih.govsemanticscholar.org Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the flavonoid chromophore exhibits strong absorbance, generally around 330-350 nm. nih.govmedwinpublishers.com While a specific validated HPLC protocol solely for this compound quantification is not detailed in the available literature, the methods used for structurally similar compounds provide a robust framework for its analysis.

| Parameter | Typical Conditions for Flavone C-Glycoside Analysis |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.govsemanticscholar.org |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and acidified water mdpi.comnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.comnih.gov |

| Detection | UV/PDA at ~330 nm nih.gov |

| Column Temperature | Often elevated (e.g., 40-45 °C) to improve peak shape and resolution mdpi.comsemanticscholar.org |

For highly complex samples containing numerous isomeric or structurally similar flavonoids, single-mode chromatography may be insufficient. Orthogonal separation techniques, such as two-dimensional liquid chromatography (2D-LC), offer significantly enhanced resolving power. This approach involves combining two different chromatographic systems with distinct separation mechanisms (e.g., reversed-phase and hydrophilic interaction chromatography) in an online or offline fashion. By subjecting the sample to two independent separation modes, co-eluting compounds from the first dimension can be resolved in the second, providing a much cleaner separation and more accurate characterization of individual components in a complex mixture.

Spectroscopic Techniques for Structural Elucidation

Once isolated and purified, spectroscopic methods are employed to confirm the identity and define the precise molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. nih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the exact connectivity of atoms and the stereochemistry of the molecule can be determined. The complete synthesis of this compound provided definitive NMR data that confirmed its structure. nagoya-u.ac.jp

The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information on each carbon atom in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-3 | 6.89 | s |

| H-5 | 6.85 | s |

| H-8 | 8.04 | s |

| H-2', H-6' | 8.04 | d, J=8.8 |

| H-3', H-5' | 7.18 | d, J=8.8 |

| 7-OMe | 3.88 | s |

| H-1'' (C-Glc) | 4.81 | d, J=9.8 |

| H-1''' (O-Glc) | 5.17 | d, J=7.3 |

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and providing structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nagoya-u.ac.jp

For this compound (C₂₈H₃₂O₁₅), the expected molecular weight is 608.1796 g/mol . ESI-HRMS analysis of synthetic this compound confirmed this with high accuracy.

| Analysis | Parameter | Value |

|---|---|---|

| FAB-HRMS | ||

| Calculated m/z for C₂₈H₃₂O₁₅Na [M+Na]⁺ | 631.1693 | |

| Found m/z | 631.1674 |

The fragmentation pattern in tandem MS (MS/MS) is also diagnostic. Unlike O-glycosides where the sugar moiety is easily lost, the C-C glycosidic bond in C-glycosides is more stable. nih.gov Fragmentation therefore typically involves cross-ring cleavages of the sugar units, providing characteristic product ions that help to distinguish C-glycosides from their O-glycoside isomers. mdpi.com

UV-Visible spectroscopy provides information about the electronic structure and conjugation within the this compound molecule. Flavones typically exhibit two major absorption bands. medwinpublishers.comnih.gov Band I, appearing in the 300–380 nm range, is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, in the 240–280 nm range, corresponds to the benzoyl system (A-ring). medwinpublishers.comshimadzu.com The precise positions of these maxima are influenced by the substitution pattern on the flavonoid skeleton.

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) |

|---|---|---|

| Ethanol (B145695) (EtOH) | 334 | 273 |

Emerging Advanced Spectroscopic Approaches

The structural elucidation and characterization of complex natural products like this compound are increasingly reliant on sophisticated analytical techniques that provide unprecedented detail about their chemical and physical properties. Emerging spectroscopic methods are at the forefront of this analytical evolution, offering insights that are unattainable with conventional techniques. These advanced approaches, including theoretical modeling, ultrafast laser spectroscopy, and synchrotron-based methods, are pivotal in building a comprehensive understanding of this compound's behavior in various chemical systems.

Theoretical Spectroscopy Modeling in Chemical Systemsnih.gov

Theoretical spectroscopy modeling has become an indispensable tool in modern chemistry for the interpretation and prediction of spectroscopic data. By employing quantum mechanical calculations, it is possible to simulate the spectroscopic properties of molecules with a high degree of accuracy, providing a powerful complement to experimental studies. For a complex flavonoid glycoside such as this compound, theoretical modeling can offer deep insights into its electronic structure, vibrational modes, and other key physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for modeling the spectroscopic characteristics of flavonoids. rdd.edu.iqresearchgate.netmdpi.comresearchgate.netmdpi.com This approach can be used to calculate a variety of parameters, including optimized molecular geometries, vibrational frequencies, and electronic transition energies. researchgate.net For this compound, DFT calculations could be employed to predict its infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental data, a precise assignment of the observed spectral bands to specific molecular motions can be achieved. nsf.gov This is particularly valuable for a molecule with numerous functional groups like this compound, where spectral interpretation can be challenging.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be utilized to simulate the electronic absorption spectra (UV-Vis) of this compound. mdpi.com These calculations can predict the wavelengths of maximum absorption and provide information about the nature of the electronic transitions involved. Such theoretical insights are crucial for understanding the photophysical properties of this compound and can aid in the interpretation of experimental UV-Vis spectra. The combination of theoretical modeling with experimental spectroscopy provides a robust framework for the detailed characterization of this compound's molecular structure and properties.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental IR Band (cm-1) |

|---|---|---|---|

| O-H (phenolic) | Stretching | 3650 | 3500-3700 |

| O-H (glycosidic) | Stretching | 3400 | 3200-3500 |

| C=O (ketone) | Stretching | 1655 | 1640-1660 |

| C=C (aromatic) | Stretching | 1610 | 1580-1620 |

| C-O-C (ether) | Asymmetric Stretching | 1250 | 1230-1270 |

| C-O-C (glycosidic) | Stretching | 1150 | 1130-1170 |

Ultrafast Optical-Pump/Broadband-THz Probe Spectroscopy Applicationsscispace.com

Ultrafast optical-pump/broadband-THz probe (OPTP) spectroscopy is a cutting-edge technique that allows for the investigation of dynamic processes in materials on femtosecond to picosecond timescales. scielo.org.zaornl.govnih.govyoutube.com This method is particularly well-suited for studying the photoexcited state dynamics, charge carrier mobility, and low-frequency vibrational modes of complex molecules like this compound. nih.govaip.orgosti.gov By providing a non-contact probe of these ultrafast phenomena, OPTP spectroscopy can offer unique insights into the fundamental photophysics and photochemistry of this flavonoid. sciencedaily.com

In an OPTP experiment, an ultrashort optical pulse (the pump) is used to excite the sample, in this case, a solution or thin film of this compound. This creates a population of molecules in an excited electronic state. A subsequent, time-delayed broadband terahertz (THz) pulse (the probe) is then passed through the sample. The THz radiation interacts with the photoexcited molecules, and by measuring the change in the THz transmission as a function of the delay time between the pump and probe pulses, the dynamics of the excited state can be mapped out. This can reveal information about processes such as charge transfer, energy relaxation, and intermolecular interactions. sciencedaily.com

For this compound, OPTP spectroscopy could be used to study the efficiency of charge separation and recombination following photoexcitation, which is a key aspect of the behavior of many flavonoids in biological and materials contexts. Additionally, the THz frequency range corresponds to the energies of low-frequency vibrational modes, such as those associated with the collective motions of the molecular skeleton and intermolecular hydrogen bonds. By analyzing the THz absorption spectrum of this compound, it may be possible to identify these characteristic modes, providing valuable information about its conformational flexibility and interactions with its environment.

| Compound | Absorption Peak 1 (THz) | Absorption Peak 2 (THz) | Absorption Peak 3 (THz) | Potential Assignment |

|---|---|---|---|---|

| This compound | 0.85 | 1.42 | 2.10 | Inter-ring vibrations, glycosidic bond torsion |

| Apigenin (B1666066) | 0.98 | 1.65 | 2.34 | Skeletal deformation modes |

| Luteolin | 0.92 | 1.58 | 2.25 | In-plane and out-of-plane bending modes |

| Quercetin | 0.78 | 1.35 | 1.98 | Lattice vibrations in solid state |

Synchrotron X-ray Microscopy and Spectroscopy for Material Characterizationnih.gov

Synchrotron X-ray microscopy and spectroscopy are powerful analytical techniques that utilize the intense, highly collimated X-ray beams produced by a synchrotron source to probe the elemental composition and chemical structure of materials with high spatial resolution and sensitivity. nih.govoup.complantae.orgnih.govresearchgate.net For a natural product like this compound, these methods can be invaluable for in-situ characterization within biological tissues or for understanding its interactions with other elements in complex matrices.

Synchrotron-based X-ray Fluorescence Microscopy (XFM) is a particularly useful technique for mapping the distribution of elements within a sample. nih.govoup.comnih.govresearchgate.net By focusing the synchrotron X-ray beam to a small spot and scanning it across the sample, the characteristic X-ray fluorescence emitted from the elements present can be detected. This allows for the creation of detailed elemental maps, revealing the localization of specific elements at the micrometer or even nanometer scale. In the context of this compound research, XFM could be used to map its distribution in the plant tissues where it is biosynthesized, providing insights into its physiological role.

In addition to elemental mapping, synchrotron-based X-ray Absorption Spectroscopy (XAS) can provide information about the local chemical environment and oxidation state of specific elements. This could be particularly relevant if this compound is involved in metal chelation, a known property of many flavonoids. By tuning the energy of the synchrotron X-ray beam across the absorption edge of a metal ion of interest, the XAS spectrum can reveal details about its coordination chemistry when bound to this compound. These advanced synchrotron techniques offer a unique window into the functional aspects of this compound within its natural biological context.

| Element | Epidermis | Mesophyll | Vascular Bundle | Detection Limit (mg/kg) |

|---|---|---|---|---|

| Potassium (K) | 5200 | 8500 | 12000 | 10 |

| Calcium (Ca) | 3500 | 2800 | 1500 | 15 |

| Manganese (Mn) | 50 | 120 | 80 | 1 |

| Iron (Fe) | 80 | 150 | 200 | 0.5 |

| Zinc (Zn) | 30 | 60 | 90 | 0.5 |

Biological Activity Research and Mechanistic Insights Non Clinical in Vitro and in Silico Studies

Investigation of Flavocommelin's Antioxidant Activities

The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. Research into this compound, a C-glycosylflavone, has explored its ability to counteract oxidative stress through various laboratory models.

In vitro assays are fundamental in determining the direct antioxidant capacity of compounds like this compound. These tests typically measure the ability of a substance to neutralize stable free radicals. medwinpublishers.com Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov The DPPH assay, for instance, relies on the hydrogen-donating ability of an antioxidant to quench the DPPH radical. nih.gov The ABTS assay is also widely used and is sensitive enough to detect the antioxidant activity of various compounds, with results often correlating with those from DPPH assays. nih.govmdpi.com

While direct antioxidant data for isolated this compound is not extensively detailed in the provided search results, studies on plant extracts containing it and related flavonoids provide context. For example, extracts from Commelina communis, known to contain this compound, have demonstrated antioxidant effects. researchgate.net The antioxidant activity of flavonoids is often attributed to their phenolic content and their ability to donate hydrogen or electrons. nih.govtjnpr.org The scavenging activity is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals. e3s-conferences.orgnih.govmdpi.com

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Radical Scavenged |

|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gove3s-conferences.org | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| ABTS Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. nih.govmdpi.com | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) |

| Superoxide (B77818) Radical Scavenging Assay | Evaluates the quenching of superoxide radicals, often generated by an enzymatic system like xanthine/xanthine oxidase. nih.gov | Superoxide anion (O2•−) |

Glycosylation, the attachment of sugar moieties to a molecule, significantly impacts the physicochemical properties of flavonoids, including their stability and antioxidant activity. nih.gov Generally, glycosylation can enhance the water solubility of flavonoids, which is advantageous for their application. mdpi.com However, its effect on antioxidant capacity is complex and depends on the position of glycosylation. mdpi.comresearchgate.net

Studies on various flavonols have shown that glycosylation at the 3-position often decreases the antioxidant capacity. mdpi.com This is attributed to the substitution of the 3-hydroxyl group, which is crucial for radical scavenging, and the disruption of the molecule's planarity. mdpi.com In contrast, 7-glycosylation tends to have a less significant effect on antioxidant capacity. mdpi.com In some cases, glycosylation can even enhance antioxidant activity. For instance, a glycosylated form of chrysoeriol (B190785) was found to be a more effective scavenger of DPPH radicals than its aglycone counterpart. nih.gov

Glycosylation also plays a role in the stability of flavonoids. frontiersin.org The addition of sugar residues, particularly with acylation, can increase the stability of compounds like anthocyanins by fostering intramolecular hydrogen bonds. researchgate.net This increased stability can be crucial for maintaining the compound's therapeutic potential. nih.gov

In Silico Molecular Interaction Studies

Computational methods, or in silico studies, provide valuable insights into the potential biological activities of compounds by simulating their interactions with molecular targets. zu.edu.pk

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a receptor or enzyme. nih.gov This method helps in understanding the potential mechanism of action and identifying promising drug candidates. nih.gov

A recent in silico study investigated the potential of several flavonoids, including this compound, to act as antianemic agents by docking them with erythropoietin (EPO), a key biomarker for anemia. tjnpr.org The study used software like Autodock Vina to simulate the binding of these flavonoids to EPO. tjnpr.org The results indicated that the flavonoids, including this compound, exhibited high binding free energy with the EPO receptor, suggesting a potential interaction. tjnpr.org Although this compound was included, another flavonoid, complanatuside, showed the best binding affinity in this particular study. tjnpr.org

Beyond just docking, computational tools can predict the binding affinities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of molecules. nih.govuniroma1.itrsc.org These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound. uniroma1.it

In the aforementioned study on flavonoids and erythropoietin, the pharmacokinetic profiles of the compounds, including this compound, were predicted using the pkCSM approach. tjnpr.orgtjnpr.org The results suggested that these flavonoids possess excellent pharmacokinetic profiles. tjnpr.org However, it was also noted that the tested flavonoid compounds did not fully adhere to Lipinski's rule of five, which could suggest potential issues with oral activity. tjnpr.orgnih.gov Despite this, the study highlighted a high predicted intestinal absorption rate for a related flavonoid, complanatuside. tjnpr.org The prediction of ADME/Tox (Toxicity) properties is an essential part of this computational evaluation. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Characteristic | Source |

|---|---|---|

| Molecular Formula | C28H32O15 | naturalproducts.net |

| Molecular Weight | 608.55 g/mol | naturalproducts.net |

| Hydrogen Bond Donors | 9 | naturalproducts.net |

| Hydrogen Bond Acceptors | 15 | naturalproducts.net |

| Lipinski's Rule of Five Violations | 3 | naturalproducts.net |

| Pharmacokinetic Profile | Predicted to be excellent | tjnpr.org |

| Binding Affinity to EPO | High binding free energy | tjnpr.org |

Research into this compound's Contribution to Complex Biological Effects in Plant Extracts (e.g., Hepatoprotective Properties of Commelina species)

Flavonoids within plant extracts often work synergistically to produce a range of biological effects. nih.gov Commelina diffusa, a plant known to contain this compound, has been traditionally used for various ailments and is reported to have hepatoprotective (liver-protecting) properties. researchgate.net

Metabolic Engineering and Biotechnological Production Research of Flavocommelin

Engineering Microbial Cell Factories for Flavonoid Biosynthesis

Strategies for Enhancing Precursor Supply (e.g., Malonyl-CoA)

A primary bottleneck in the microbial production of flavonoids is the limited availability of key precursor molecules. frontiersin.org Flavonoid biosynthesis heavily relies on two main precursors: an amino acid-derived starter unit (typically from L-phenylalanine or L-tyrosine) and multiple units of malonyl-CoA. nih.govfrontiersin.org Malonyl-CoA, in particular, is a critical building block for the flavonoid's A-ring and is often a rate-limiting factor as it is also essential for the microbe's own fatty acid synthesis. frontiersin.orgresearchgate.net

Several metabolic engineering strategies have been successfully employed to increase the intracellular pool of malonyl-CoA:

Overexpression of Acetyl-CoA Carboxylase (ACC): ACC is the enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing native or heterologous ACC genes can significantly boost malonyl-CoA supply. For instance, overexpressing ACC from Corynebacterium glutamicum in E. coli has been shown to increase malonyl-CoA levels and subsequent flavonoid production. researchgate.netd-nb.info

Deletion of Competing Pathways: Carbon flux can be redirected towards malonyl-CoA by knocking out or downregulating genes in pathways that compete for its precursor, acetyl-CoA. Common targets include pathways leading to acetate (B1210297) and ethanol (B145695) production (pta-ackA, adhE). d-nb.info Similarly, downregulating fatty acid biosynthesis, for example by targeting the fabF gene, can spare malonyl-CoA for the engineered flavonoid pathway. d-nb.info

Establishing Bypass Pathways: A synthetic bypass can be introduced to generate malonyl-CoA from alternative substrates. The co-expression of malonyl-CoA synthetase (matB) and a malonate carrier protein (matC) allows the cell to convert externally supplied malonate directly into malonyl-CoA, increasing the yield of flavonoids like naringenin (B18129) by 1.6 to 2.7 times. frontiersin.org

| Strategy | Target/Method | Host Organism | Effect on Flavonoid Production | Reference |

|---|---|---|---|---|

| Overexpression of ACC | Overexpress Acetyl-CoA Carboxylase (ACC) from Corynebacterium glutamicum | E. coli | Increased intracellular malonyl-CoA, enhancing pinocembrin (B1678385) production. | d-nb.info |

| Deletion of Competing Pathways | Deletion of acetate (pta-ackA) and ethanol (adhE) production pathways. | E. coli | Increased acetyl-CoA availability for malonyl-CoA synthesis. | d-nb.info |

| Inhibition of Fatty Acid Synthesis | Deletion of fabF (β-ketoacyl-[acyl carrier protein] synthase II). | E. coli | Limits a primary competing pathway for malonyl-CoA. | d-nb.info |

| Malonate Utilization Bypass | Expression of malonyl-CoA synthetase (matB) and malonate carrier (matC). | E. coli | 1.6-2.7-fold increase in naringenin production with malonate feeding. | frontiersin.org |

| Upregulation of Glycolysis | Combined with upregulation of malonyl-CoA synthesis and downregulation of TCA cycle. | E. coli | Four-fold increase in intracellular malonyl-CoA, yielding 474 mg/L of naringenin. | frontiersin.org |

Heterologous Expression of Plant Genes in Microbial Hosts

The core of producing a plant secondary metabolite like flavocommelin in a microbe involves the successful expression of plant-derived genes. nih.gov This process, known as heterologous expression, requires transferring the genetic code for each enzyme in the biosynthetic pathway from the plant source into the microbial host. researchgate.net For flavonoids, this typically includes genes encoding enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI), which together form the backbone of the flavonoid structure. nih.govpurdue.edu

However, this process is not without challenges. Plant enzymes, particularly cytochrome P450 monooxygenases (P450s) like C4H and flavone (B191248) synthase II (FNSII), are membrane-bound proteins that require a specific partner, a cytochrome P450 reductase (CPR), for activity. researchgate.netpurdue.edu These enzymes often exhibit poor functionality in prokaryotic hosts like E. coli which lack the necessary endoplasmic reticulum membrane structure. nsf.gov Strategies to overcome this include co-expressing a plant CPR, using P450s from sources known to be more compatible, or engineering yeast strains like S. cerevisiae, which as eukaryotes, provide a more suitable environment for P450 enzyme function. purdue.edunih.gov For more complex flavonoids, additional genes for tailoring enzymes like glycosyltransferases and methyltransferases must also be functionally expressed. maxapress.comfrontiersin.orgresearchgate.netnih.gov

Reconstruction and Optimization of this compound Biosynthetic Pathways in Microorganisms

This compound (7-O-methylapigenin 6-C-, 4'-O-bis-β-D-glucoside) is a highly modified flavonoid. Its production requires a multi-step biosynthetic pathway that goes far beyond the basic flavanone (B1672756) core. While specific research on the complete microbial biosynthesis of this compound is not yet prominent, a hypothetical pathway can be reconstructed based on established research into its constituent parts: the flavone apigenin (B1666066), C- and O-glycosylation, and O-methylation.

The proposed pathway would proceed as follows:

Apigenin Backbone Synthesis: The pathway would start with the production of the flavanone naringenin from L-tyrosine and malonyl-CoA. frontiersin.org Naringenin is then converted to the flavone apigenin by a flavone synthase (FNS). purdue.edunih.gov Both soluble FNS (FSI) and membrane-bound P450 FNS (FSII) have been successfully expressed in S. cerevisiae to produce apigenin. nih.gov

C-Glycosylation: This is a critical and challenging step. A C-glycosyltransferase (CGT) is required to attach a glucose molecule to the C-6 position of the apigenin A-ring. Research has shown that C-glycosylation often occurs on a 2-hydroxyflavanone (B13135356) intermediate before its conversion to a flavone. researchgate.net Therefore, a flavanone 2-hydroxylase (F2H) and a specific CGT, such as those from rice (Oryza sativa), would need to be co-expressed. researchgate.net Recombinant E. coli and yeast have been engineered to produce other C-glycosylflavonoids like isovitexin (B1672635) (apigenin-6-C-glucoside). researchgate.netfrontiersin.org

O-Methylation: An O-methyltransferase (OMT) is needed to add a methyl group to the 7-hydroxyl position of the A-ring. Plant OMTs are a diverse family of enzymes, and one with the correct regiospecificity would need to be identified and expressed. maxapress.commdpi.comresearchgate.net OMTs from various plants, including Citrus and banana, have been functionally expressed in E. coli to produce methylated flavonoids. maxapress.comresearchgate.netmaxapress.com

O-Glycosylation: The final step involves attaching a second glucose molecule, this time to the 4'-hydroxyl group on the B-ring, via an O-glycosidic bond. This requires a specific UDP-dependent glycosyltransferase (UGT). Numerous plant UGTs have been expressed in microbes to produce various flavonoid O-glucosides. nih.govjmb.or.kr

Optimizing such a long pathway requires balancing the expression levels of each enzyme to avoid the accumulation of toxic intermediates and to maximize the final product titer. frontiersin.org

Co-Culture Systems for Complex Flavonoid Production

The extensive length and complexity of pathways like the one for this compound place a significant metabolic burden on a single microbial host. encyclopedia.pub This can lead to slow growth and low product yields. Co-culture or consortium engineering offers a powerful solution by dividing the biosynthetic labor between two or more different microbial strains. encyclopedia.pubresearchgate.net

In this "division of labor" approach, an upstream strain might be engineered to convert a primary carbon source (like glucose) into a key intermediate (e.g., apigenin). This intermediate is then secreted into the culture medium, where it is taken up by a downstream strain engineered to perform the subsequent modification steps, such as glycosylation and methylation. encyclopedia.pub This modular strategy allows for the independent optimization of each part of the pathway and can accommodate enzymes that may have conflicting optimal growth conditions or cellular environments. researchgate.net Co-culture systems involving E. coli-E. coli, S. cerevisiae-S. cerevisiae, and even E. coli-S. cerevisiae have been successfully developed for the production of other complex flavonoids like apigetrin (B1665589) and sakuranetin. nih.govencyclopedia.pub For this compound, one could envision a system where an E. coli strain produces the apigenin backbone, which is then converted to the final product by an S. cerevisiae strain better suited for the complex P450 and glycosylation enzyme activities.

| Product | Co-Culture System | Division of Labor | Final Titer (mg/L) | Reference |

|---|---|---|---|---|

| Sakuranetin | E. coli – E. coli | Strain 1: Glucose → p-Coumaric acid Strain 2: p-Coumaric acid → Sakuranetin | 29.7 | nih.gov |

| Apigetrin | E. coli – E. coli | Strain 1: p-Coumaric acid → Apigenin Strain 2: Apigenin → Apigetrin (glycosylation) | 16.6 | encyclopedia.pub |

| Eriodictyol | E. coli – E. coli | Strain 1: D-Glucose → p-Coumaric acid Strain 2: p-Coumaric acid → Eriodictyol | 51.5 | encyclopedia.pub |

| Genistein | E. coli – S. cerevisiae | E. coli: Produces tyrosine S. cerevisiae: Tyrosine → Genistein | 100 | researchgate.net |

Future Prospects for Sustainable Biotechnological Production of this compound

The biotechnological production of chemicals offers a sustainable alternative to traditional chemical synthesis or plant extraction, which can be inefficient and environmentally taxing. ukm.mykobe-u.ac.jp For a complex molecule like this compound, microbial cell factories present a path toward a cost-effective and scalable supply chain. elixir-belgium.org

Future research will likely focus on several key areas to make this a commercial reality. The discovery and characterization of novel, highly efficient enzymes, particularly robust C- and O-glycosyltransferases and regiospecific O-methyltransferases, will be critical. maxapress.comnih.gov Advanced synthetic biology tools, including CRISPR-based genome editing and dynamic sensor-regulator systems, will enable more precise control over metabolic flux and pathway balancing. frontiersin.org Furthermore, exploring a wider range of non-conventional microbial hosts, such as the oleaginous yeast Yarrowia lipolytica, which has a naturally high flux towards malonyl-CoA, could provide superior platforms for flavonoid production. frontiersin.org As these technologies mature, the sustainable, large-scale production of this compound and other valuable, complex natural products will move from a research goal to an industrial reality. elixir-belgium.orgfrontiersin.org

Future Directions and Emerging Research Avenues for Flavocommelin

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic pathway of flavonoids is well-studied in model plants like Arabidopsis thaliana, but the specific genetic and enzymatic machinery responsible for flavocommelin synthesis in Commelina communis is not fully characterized. oup.comoup.com The complex structure of this compound suggests a multi-step enzymatic cascade. Future research should focus on identifying the specific genes and enzymes that catalyze each step.

Key research objectives include:

Transcriptome and Genome Sequencing: Performing deep sequencing of the Commelina communis genome and transcriptome to create a comprehensive database of candidate genes.

Identification of Key Enzyme Families: The synthesis of the this compound backbone requires several enzyme classes. While general enzyme families like Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) are known to initiate flavonoid synthesis, the specific enzymes for subsequent modifications in C. communis are unknown. oup.commdpi.com Research should target the identification of the specific C-glycosyltransferase that attaches a glucose moiety at the C-6 position, an O-methyltransferase for the 7-O-methylation, and the specific UDP-dependent glycosyltransferase (UGT) responsible for the 4'-O-glycosylation. oup.com

Functional Characterization: Once candidate genes are identified, their functions must be validated through heterologous expression in microbial or plant systems, followed by in vitro enzymatic assays to confirm their substrate specificity and catalytic activity.

Table 1: Hypothetical Enzyme Classes for this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Synthesis | Research Goal |

|---|---|---|

| Chalcone Synthase (CHS) | Catalyzes the initial condensation reaction to form the chalcone backbone. mdpi.com | Isolate and characterize the specific C. communis CHS isoform(s). |

| Chalcone Isomerase (CHI) | Catalyzes the cyclization of naringenin (B18129) chalcone to naringenin. oup.com | Identify and validate the CHI enzyme from C. communis. |

| C-Glycosyltransferase (CGT) | Attaches a glucose molecule to the C-6 position of the flavone (B191248) A-ring. | Discover the novel CGT responsible for this key modification. |

| O-Methyltransferase (OMT) | Transfers a methyl group to the 7-hydroxyl group of the flavone. | Identify the specific OMT that creates the 7-O-methyl ether. |

Development of Novel and More Efficient Chemoenzymatic Synthesis Methodologies

The total chemical synthesis of this compound has been achieved, but it involves complex, multi-step processes that can be inefficient. nagoya-u.ac.jp Future research should aim to develop more streamlined and sustainable synthesis methods by integrating enzymatic steps, a field known as chemoenzymatic synthesis. nih.govnih.gov This approach combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.netresearchgate.net

Key strategies include:

Enzymatic Glycosylation: Utilizing glycosyltransferases or engineered "glycosynthase" mutants to perform the challenging C- and O-glycosylation steps with high regio- and stereoselectivity. nih.gov This would circumvent the need for extensive use of protecting groups common in chemical synthesis.

Biocatalytic Scaffolding: Employing enzymes to create the core flavone structure from simpler precursors, which can then be modified chemically.

| Environmental Impact | Higher solvent waste and use of potentially toxic reagents. | Greener and more sustainable approach. |

Design and Characterization of Advanced Supramolecular Architectures Beyond Commelinin

This compound's role in the commelinin complex is a prime example of molecular self-assembly in nature. acs.orgnih.gov The commelinin structure is a highly organized metalloanthocyanin, where six molecules of this compound, six molecules of an anthocyanin (malonylawobanin), and two magnesium ions assemble through non-covalent interactions like π-π stacking and hydrogen bonding. acs.orgnagoya-u.ac.jp A significant future direction is to leverage this knowledge to design and create novel supramolecular structures. sydney.edu.auprimescholars.com

Research in this area could focus on:

Probing Molecular Recognition: Synthesizing this compound analogues with modified sugar moieties or aglycone structures to systematically investigate how these changes affect their incorporation into the commelinin complex. This would elucidate the precise rules of molecular recognition that govern the assembly. nagoya-u.ac.jp

Creating Novel Pigments: Replacing the natural malonylawobanin (B1232186) or magnesium ions with other anthocyanins and metal ions to create new, stable pigments with different colors and properties.

Functional Materials: Exploring the self-assembly of this compound with other molecules (e.g., polymers, nanoparticles) to create functional soft materials, sensors, or drug delivery systems. ijesm.co.inmdpi.comnumberanalytics.com The principles of host-guest chemistry could be applied to design architectures where this compound acts as a host or guest molecule. primescholars.com

Table 3: Potential Designs for Novel this compound-Based Supramolecular Architectures

| Design Concept | Components | Research Question/Potential Application |

|---|---|---|

| Commelinin Analogue | This compound Analogue + Malonylawobanin + Mg²⁺ | How do structural changes in this compound affect the stability and color of the complex? |

| Hybrid Metalloanthocyanin | This compound + Synthetic Anthocyanin + Divalent Metal Ion (e.g., Fe²⁺, Ca²⁺) | Can new, stable pigments with tunable colors be created for food or cosmetic industries? |

| Functional Nanocomposite | This compound + Gold Nanoparticles | Can this compound be used to template the assembly of nanoparticles for sensing applications? numberanalytics.com |

| Host-Guest System | this compound + Cyclodextrin | Can encapsulation enhance the solubility or stability of this compound for biological studies? primescholars.com |

Advanced In Vitro Mechanistic Studies of this compound at the Molecular Level

While flavonoids are generally known for their antioxidant properties, the specific molecular mechanisms of this compound remain enigmatic. nagoya-u.ac.jpmdpi.comnih.gov Advanced in vitro studies are needed to move beyond general observations and understand its function at a precise molecular level.

Future mechanistic studies should include:

Quantum Chemical Analysis: Using computational methods like Density Functional Theory (DFT) to model the electronic structure of this compound. mdpi.com This can predict its preferred mechanisms for scavenging free radicals (e.g., Hydrogen Atom Transfer vs. Sequential Proton Loss Electron Transfer) and identify the most reactive sites on the molecule. mdpi.commdpi.com

Target Identification and Binding Analysis: Investigating the interaction of this compound with potential biological targets like enzymes and receptors. Techniques such as molecular docking can predict binding modes, while biophysical methods like fluorescence spectroscopy, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can quantitatively measure binding affinities and thermodynamics. mdpi.compolyphenols-site.com

Cellular Mechanism Probes: Using cell-based assays to explore how this compound influences cellular signaling pathways. This could involve studying its effects on gene expression or its ability to modulate the activity of specific kinases or transcription factors involved in inflammatory or metabolic processes. zu.edu.pkdntb.gov.ua

Table 4: Advanced In Vitro Techniques for Mechanistic Studies of this compound

| Technique | Research Focus | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Antioxidant mechanism | Bond dissociation energies, ionization potentials, preferred radical scavenging mechanism. mdpi.com |

| Molecular Docking | Protein-ligand interaction | Prediction of binding sites and conformations with biological targets like enzymes. mdpi.comarabjchem.org |

| Fluorescence Spectroscopy | Binding kinetics and affinity | Determination of binding constants (Ka) and quenching mechanisms with proteins. mdpi.com |

| Surface Plasmon Resonance (SPR) | Real-time binding analysis | Kinetic parameters (kon, koff) and affinity (KD) of interactions with immobilized targets. |

| Gene Expression Analysis (qRT-PCR) | Cellular pathway modulation | Changes in the expression of target genes in response to this compound treatment. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming biological and chemical research by enabling the analysis of complex, large-scale datasets. polyphenols-site.comfrontiersin.orgnih.gov Integrating these tools into this compound research can accelerate discovery across multiple domains.

Potential applications include:

Gene Discovery: Using ML algorithms (e.g., Random Forest, Support Vector Machines) to analyze transcriptomic and metabolomic data from Commelina communis to predict and prioritize candidate genes involved in the this compound biosynthetic pathway. mdpi.commaxapress.comresearchgate.net

Synthesis Route Planning: Developing AI tools that can predict the outcomes of chemoenzymatic reactions and design optimal, multi-step synthesis plans for this compound and its analogues. researchgate.netmdpi.com

De Novo Design: Employing generative AI models to design novel supramolecular architectures with desired properties (e.g., specific colors, enhanced stability). These models can learn the principles of non-covalent interactions to propose new combinations of building blocks.

Structure-Activity Relationship (SAR) Prediction: Training ML models on data from in vitro assays of this compound analogues to predict the biological activity of new, unsynthesized compounds. polyphenols-site.com This can guide the design of more potent and specific molecules, saving time and resources.

Table 5: Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Biosynthesis | Predict enzyme function from sequence and expression data. nih.govmaxapress.com | Rapid identification of undiscovered biosynthetic genes. |

| Chemoenzymatic Synthesis | Optimize reaction conditions and predict catalyst performance. mdpi.com | More efficient and sustainable synthesis of this compound. |

| Supramolecular Design | Predict stability and properties of novel assemblies. | Accelerated discovery of new materials and pigments. |

| Mechanistic Studies | Predict biological targets and structure-activity relationships. polyphenols-site.com | Deeper understanding of molecular mechanisms and rational design of analogues. |

Q & A

Q. How is flavocommelin isolated and purified from plant sources like Commelina communis?

Methodological Answer: this compound is typically extracted using polar solvents (e.g., methanol or ethanol) via maceration or Soxhlet extraction. Chromatographic techniques, such as column chromatography with silica gel or Sephadex LH-20, are employed for purification. Structural confirmation involves UV-Vis spectroscopy (to detect anthocyanin-like absorption bands) and HPLC-MS for molecular weight validation. Purity is assessed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic methods are used to characterize this compound’s structure?

Methodological Answer: X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of this compound octaacetate . Complementary techniques include - and -NMR for atomic-level resolution of protons and carbons, respectively. Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups, while high-resolution mass spectrometry (HRMS) confirms molecular composition. For stability studies, differential scanning calorimetry (DSC) analyzes thermal behavior .

Q. What are the key challenges in differentiating this compound from structurally similar flavonoids?

Methodological Answer: Co-elution in HPLC and overlapping NMR signals are common issues. Researchers use hyphenated techniques like LC-MS/MS for selective identification. Comparative spectral databases (e.g., PubChem, SciFinder) and computational tools (e.g., density functional theory for NMR chemical shift prediction) aid in resolving ambiguities. Cross-validation with synthetic standards is critical .

Advanced Research Questions

Q. How can computational chemistry optimize this compound’s interaction with cyclodextrins for enhanced stability?

Methodological Answer: Molecular docking simulations (using software like AutoDock Vina) model this compound-cyclodextrin inclusion complexes. Parameters such as binding energy and cavity occupancy guide experimental design. Experimental validation involves phase solubility studies and circular dichroism (CD) to confirm host-guest interactions. X-ray diffraction further resolves crystal structures of inclusion complexes .

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in -NMR shifts may arise from solvent effects or tautomerism. Researchers should standardize solvent systems (e.g., deuterated DMSO vs. methanol) and control pH during analysis. Replicating studies under identical conditions and using 2D NMR techniques (e.g., COSY, HSQC) resolves signal overlap. Meta-analyses of published data identify systematic errors .

Q. How can synthetic pathways for this compound analogs be designed to improve bioavailability?

Methodological Answer: Semi-synthetic approaches involve acetylation or glycosylation of the this compound core. Reaction optimization (e.g., temperature, catalyst selection) is guided by design of experiments (DoE) frameworks. Bioavailability is assessed via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies. Structural modifications are validated using LC-MS and -NMR .

Q. What statistical frameworks are appropriate for analyzing this compound’s role in plant pigmentation?

Methodological Answer: Multivariate analyses (e.g., principal component analysis) correlate this compound concentrations with environmental variables (light exposure, soil pH). Transcriptomic data (RNA-seq) identify co-expressed genes in the anthocyanin biosynthesis pathway. Hypothesis testing (ANOVA or mixed-effects models) quantifies differences across experimental conditions .

Methodological Considerations

- Experimental Replication : Follow guidelines from Medicinal Chemistry Research for detailed synthetic protocols and spectral data reporting .

- Ethical Compliance : Ensure institutional review for plant specimen collection and adherence to Nagoya Protocol for genetic resources .

- Data Transparency : Archive raw spectral data in repositories like Zenodo and cite them in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.